1,1(2)-Bis(dicyclohexylphosphino)ferrocene
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Overview
Description
1,1(2)-Bis(dicyclohexylphosphino)ferrocene is an organometallic compound that belongs to the family of ferrocene derivatives. It is characterized by the presence of two dicyclohexylphosphino groups attached to a ferrocene core. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1(2)-Bis(dicyclohexylphosphino)ferrocene typically involves the reaction of ferrocene with dicyclohexylphosphine. One common method is the following:
Preparation of Ferrocene: Ferrocene is synthesized by reacting cyclopentadienyl anion with iron(II) chloride in an inert atmosphere.
Phosphination: The ferrocene is then reacted with dicyclohexylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,1(2)-Bis(dicyclohexylphosphino)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Substitution: The phosphino groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and iodine (I2).
Substitution: Transition metal catalysts such as palladium or platinum are often used to facilitate substitution reactions.
Major Products
Oxidation: The major product is the ferrocenium ion.
Substitution: Depending on the substituents introduced, various phosphine-substituted ferrocenes can be formed.
Scientific Research Applications
1,1(2)-Bis(dicyclohexylphosphino)ferrocene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,1(2)-Bis(dicyclohexylphosphino)ferrocene exerts its effects is primarily through its role as a ligand in catalytic processes. The dicyclohexylphosphino groups coordinate with transition metals, forming stable complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Similar in structure but with diphenylphosphino groups instead of dicyclohexylphosphino groups.
1,1’-Bis(diisopropylphosphino)ferrocene: Contains diisopropylphosphino groups.
1,1’-Bis(dimethylphosphino)ferrocene: Contains dimethylphosphino groups.
Uniqueness
1,1(2)-Bis(dicyclohexylphosphino)ferrocene is unique due to the bulky dicyclohexylphosphino groups, which provide steric protection and enhance the stability of the metal-ligand complexes. This makes it particularly effective in catalytic applications where stability and selectivity are crucial .
Properties
Molecular Formula |
C34H52FeP2 |
---|---|
Molecular Weight |
578.6 g/mol |
InChI |
InChI=1S/2C17H26P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*7-8,13-16H,1-6,9-12H2; |
InChI Key |
LVWMUECONASIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.[Fe] |
Origin of Product |
United States |
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